[4-(2-Amino-4-chlorophenyl)piperazin-1-yl](phenyl)methanone
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Overview
Description
Piperazine derivatives, such as the one you mentioned, are a class of organic compounds that have been widely studied due to their diverse biological activities . They are often used in the design and synthesis of various drugs and agrochemicals .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be confirmed through various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be influenced by the substituents attached to the piperazine ring. These properties can be analyzed using various techniques such as IR, NMR, and HRMS .Scientific Research Applications
Synthesis and Pharmacological Applications
Novel Low-Voltage-Activated Calcium Channel Blocker : A compound closely related to the requested chemical structure, identified as HYP-10, has been synthesized and evaluated for its potential as a T-type calcium channel blocker. This compound shows promise as a nociceptive and inflammatory pain reliever, as well as an analgesic in rat models of neuropathic pain. A liquid chromatography-mass spectrometry method was developed for its quantification in rat plasma, indicating its potential therapeutic applications (Noh et al., 2011).
Antihistamines Synthesis : Efficient synthesis routes have been developed for antihistamine drugs clocinizine and chlorcyclizine, using a common intermediate closely related to the requested compound. This illustrates the compound's role in the synthesis of medically relevant substances (Venkat Narsaiah & Narsimha, 2011).
Antimicrobial and Anticancer Research
Antimicrobial Activities : Novel 1,2,4-triazole derivatives synthesized from reactions involving compounds structurally similar to the requested chemical have shown good to moderate antimicrobial activities against various test microorganisms, highlighting the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Studies : Studies involving derivatives of a compound structurally similar to "4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone" have shown significant anticancer and antituberculosis activities, especially against human breast cancer cell lines and Mycobacterium tuberculosis. This indicates the compound's relevance in synthesizing potential anticancer and antituberculosis agents (Mallikarjuna et al., 2014).
Materials Science and Molecular Studies
Fluorescent Logic Gates : Compounds incorporating elements of the requested structure have been designed as fluorescent logic gates, demonstrating solvent-polarity reconfigurable properties. Such materials could be valuable in developing sensors and devices for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Structural Characterization and Synthesis : Research includes the synthesis of compounds with the requested structure for potential therapeutic applications, demonstrating the compound's versatility in drug development and materials science. For instance, studies on its use in synthesizing receptor antagonists and fluorescent markers for biological studies indicate a broad range of applications (Letavic et al., 2015).
Future Directions
properties
IUPAC Name |
[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-14-6-7-16(15(19)12-14)20-8-10-21(11-9-20)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYAWDLCFIHXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Amino-4-chlorophenyl)piperazin-1-yl](phenyl)methanone |
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